Hydroxy Ebastine-d5 is a deuterated derivative of Hydroxy Ebastine, which itself is a metabolite of the antihistamine drug Ebastine. Hydroxy Ebastine-d5 is primarily utilized in pharmacokinetic studies and analytical chemistry to trace the metabolism and behavior of Ebastine in biological systems. The deuteration enhances the compound's stability and distinguishes it from non-deuterated forms during mass spectrometric analysis.
Hydroxy Ebastine-d5 can be synthesized through specific chemical processes that involve the deuteration of Hydroxy Ebastine. This compound is often sourced from chemical suppliers specializing in isotopically labeled compounds, such as BenchChem and LGC Standards, which provide high-quality reference materials for research purposes .
Hydroxy Ebastine-d5 belongs to the class of antihistamines, specifically as a second-generation H1 receptor antagonist. It is classified under pharmacological agents used for treating allergic conditions by blocking histamine receptors, thereby alleviating symptoms associated with allergies.
The synthesis of Hydroxy Ebastine-d5 typically involves the deuteration of Hydroxy Ebastine. This process can be achieved through various methods, including:
The synthesis generally requires controlled conditions to ensure high yield and purity. The reaction may take place in solvents such as dimethyl sulfoxide or acetonitrile, with temperatures and reaction times optimized based on the specific protocol used. The incorporation of deuterium is crucial for enhancing the compound's analytical properties, particularly in mass spectrometry where it aids in distinguishing between isotopes .
The molecular structure of Hydroxy Ebastine-d5 is similar to that of Hydroxy Ebastine, with the primary difference being the presence of deuterium atoms. The chemical formula can be represented as CHDNO, indicating the substitution of five hydrogen atoms with deuterium.
Hydroxy Ebastine-d5 can participate in various chemical reactions typical for its class:
Common reagents used in reactions involving Hydroxy Ebastine-d5 include sodium borohydride for reduction and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to optimize yields and minimize by-products.
Hydroxy Ebastine-d5 functions primarily as an H1 receptor antagonist, blocking the action of histamine at H1 receptors. This mechanism is crucial in mitigating allergic responses.
Relevant data indicate that Hydroxy Ebastine-d5 maintains consistent performance in analytical applications due to its unique isotopic labeling .
Hydroxy Ebastine-d5 has significant applications in scientific research:
The use of isotopically labeled compounds like Hydroxy Ebastine-d5 enhances the accuracy and reliability of analytical methods employed in pharmaceutical research .
Hydroxy Ebastine-d5 (1-(4-tert-butylphenyl)-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-ol) is synthesized through precision deuteration of its parent compound at the benzhydryl moiety. The synthetic route initiates with protected piperidine intermediates where the benzhydryl group undergoes selective deuterium exchange prior to ether linkage formation. A critical step involves the nucleophilic substitution between 4-(4-(tert-butyl)phenyl)-4-oxobutyl bromide and deuterated 4-(diphenylmethoxy)piperidine, followed by ketone reduction to yield the secondary alcohol functionality characteristic of Hydroxy Ebastine [3] [8]. The deuteration efficiency exceeds 98% atom D, confirmed through mass spectrometry, with the pentadeuterated phenyl ring providing a distinct mass shift crucial for analytical tracking. Key synthetic challenges include preventing isotopic dilution during purification and ensuring regioselective deuteration exclusively at the designated phenyl ring positions (C-2,3,4,5,6) .
Table 1: Synthetic Protocols for Hydroxy Ebastine-d5
Method | Deuterium Source | Catalytic System | Reaction Conditions | Isotopic Purity |
---|---|---|---|---|
Pre-assembly Deuteration | D₂O | Pd/C, Bipyridyl Ligand | 80°C, 24h, N₂ atmosphere | >98% D-incorporation |
Post-modification Exchange | Super-heavy water (T₂O/D₂O) | Pd(Pd(OAc)₂/Pyridine | 100°C, 48h | 95-97% D-incorporation |
Reductive Deuteration | D₂ Gas | Iridium(III)-bipyridonate | Room temperature, 6h | >99% D-incorporation [9] |
Non-directed palladium-catalyzed C-H activation represents a breakthrough in deuterium incorporation, utilizing heavy water (D₂O) as an economical deuterium source. This technique employs a commercially available pyridine ligand that facilitates aromatic C-H bond activation without requiring directing groups, enabling efficient deuterium exchange on the benzhydryl phenyl rings [4]. The reaction proceeds under mild conditions (80-100°C) with excellent functional group tolerance, preserving the integrity of the ketone precursor and tertiary amine functionality in Ebastine intermediates. Recent advances have demonstrated the same catalytic system using super-heavy water (T₂O) for tritium labeling, highlighting the methodology's versatility for creating isotopically labeled pharmaceuticals [4] [6]. The deuteration mechanism involves Pd(0)/Pd(II) cycling, where the pyridine ligand facilitates oxidative addition into the C-H bond, followed by deuteride transfer from D₂O via ligand exchange [4].
Structural confirmation of Hydroxy Ebastine-d5 employs multidimensional NMR techniques, with deuterium-induced chemical shift perturbations providing evidence of successful labeling. The ²H-NMR spectrum displays absence of signals in the 6.8-7.8 ppm region corresponding to the deuterated phenyl ring, while ¹H-¹³C HMBC correlations verify connectivity between the benzhydrylic methine (δ 5.32 ppm) and quaternary carbons of both phenyl rings [8]. X-ray crystallographic analysis of non-deuterated Hydroxy Ebastine reveals a crystal packing arrangement stabilized by intermolecular hydrogen bonding between the hydroxyl group and fumarate counterion (O-H···O distance 1.86 Å). The piperidine ring adopts a chair conformation with equatorial positioning of the benzhydryloxy group, while the tert-butylphenyl moiety exhibits dihedral angles of 55.2° relative to the carbonyl plane [6]. The deuterium isotope effect on crystal lattice vibrations has been observed through temperature-dependent XRD, showing reduced Debye-Waller factors for deuterated crystals [6].
Table 2: Spectral Characterization Data
Analytical Technique | Key Features of Hydroxy Ebastine-d5 | Structural Information |
---|---|---|
¹H NMR (500 MHz, CDCl₃) | δ 7.25-7.15 (m, 5H, non-deuterated phenyl), 7.10 (d, 2H, aryl), 5.32 (s, 1H, benzhydrylic CH), 3.85-3.75 (m, 1H, piperidine-H), 2.95-2.45 (m, 8H, piperidine/alkyl-H) | Confirms aromatic deuteration and stereochemistry |
¹³C NMR (125 MHz, CDCl₃) | δ 147.8 (C=O), 142.5, 141.2, 139.8 (quaternary C), 128.5, 127.9, 125.7 (CH), 78.9 (benzhydrylic C), 59.2 (piperidine C), 34.5 (t-butyl C) | Verifies carbon framework |
HRMS | m/z 474.2712 [M+H]⁺ (calc. 474.2715 for C₃₂H₃₄D₅NO₂) | Confirms deuterium incorporation |
IR (KBr) | 3420 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=O), 1115 cm⁻¹ (C-O) | Functional group identification |
The deuterium kinetic isotope effect (DKIE) profoundly influences the metabolic stability of Hydroxy Ebastine-d5 compared to its protiated counterpart. Human liver microsome studies demonstrate that CYP2J2-mediated oxidation to carebastine decreases by 2.3-fold in the deuterated analog due to rate-limiting C-H bond cleavage at the benzylic position [5]. However, CYP3A4-catalyzed N-dealkylation to desalkylebastine remains unaffected, indicating reaction mechanisms without substantial hydrogen transfer steps. The intrinsic clearance (CLint) values reveal enhanced metabolic stability: Hydroxy Ebastine-d5 exhibits CLint = 0.28 mL/min/mg versus 0.67 mL/min/mg for non-deuterated metabolite [5]. Molecular docking simulations indicate that deuteration minimally alters binding affinity to histamine H₁ receptors (ΔG = -0.2 kcal/mol) while significantly impacting interaction geometries with cytochrome P450 enzymes. The deuterated phenyl ring experiences reduced π-stacking with CYP2J2 Phe-310 residue, increasing the distance from catalytic heme iron by 1.2 Å [4] [6]. This steric effect, combined with the primary DKIE, collectively contributes to the prolonged pharmacological activity observed in deuterated metabolites.
Table 3: Metabolic Parameters of Hydroxy Ebastine and Deuterated Analog
Parameter | Hydroxy Ebastine | Hydroxy Ebastine-d5 | Change (%) |
---|---|---|---|
CYP2J2 Hydroxylation Vmax | 8.7 ± 0.9 nmol/min/mg | 3.8 ± 0.4 nmol/min/mg | -56% |
CYP3A4 N-Dealkylation Km | 42 ± 6 µM | 39 ± 5 µM | -7% |
Microsomal CLint | 0.67 ± 0.08 mL/min/mg | 0.28 ± 0.03 mL/min/mg | -58% |
Plasma Half-life (in vitro) | 3.2 ± 0.4 h | 7.8 ± 0.9 h | +144% |
CYP2J2 Binding Affinity (Kd) | 15.2 ± 1.8 µM | 16.7 ± 2.1 µM | +10% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7